2,3-difluoro-N,N,4-trimethylbenzamide
Description
2,3-Difluoro-N,N,4-trimethylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 3-positions, an N,N-dimethyl group on the amide nitrogen, and a methyl group at the 4-position. This substitution pattern confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2,3-difluoro-N,N,4-trimethylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-6-4-5-7(9(12)8(6)11)10(14)13(2)3/h4-5H,1-3H3 |
InChI Key |
CQCWEZXYGCCMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N(C)C)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N,N,4-trimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorobenzoyl chloride and N,N,4-trimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3-difluoro-N,N,4-trimethylbenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, alkylating agents, or nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,3-Difluoro-N,N,4-trimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and trimethyl group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
2,3-Difluoro-N,4-Dimethylbenzamide (CAS 2734772-72-4)
- Molecular Formula: C₉H₉F₂NO
- Substituents: 2,3-difluoro, 4-methyl, and N-methyl (mono-substituted amide).
- Key Differences : Lacks the N,N-dimethyl group, resulting in reduced steric hindrance and altered electronic properties compared to the target compound.
- Commercial Availability : Available from Aaron Chemicals LLC in 1g ($175) and 5g ($526) quantities .
2,3-Difluoro-N,N-Dimethylbenzamide (CAS 1250280-48-8)
- Molecular Formula: C₁₀H₁₁F₂NO
- Substituents : 2,3-difluoro and N,N-dimethyl.
- Key Differences : Missing the 4-methyl group, which may reduce lipophilicity and influence binding interactions in biological systems.
- Pricing: Sold at €1,223.51 for 500 mg, indicating higher cost per gram compared to mono-methylated analogs .
3-Fluoro-N,N,4-Trimethylbenzamide (BI76263)
- Molecular Formula: C₁₁H₁₄FNO
- Substituents : 3-fluoro, N,N-dimethyl, and 4-methyl.
- Key Differences : Single fluorine at the 3-position instead of 2,3-difluoro substitution. This reduces electron-withdrawing effects and may enhance metabolic stability.
- Commercial Data : Priced at $90–$144 for 250 mg–1g (97% purity), suggesting its use in early-stage drug discovery .
N-[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2,6-Difluorobenzamide
- Molecular Formula: C₁₆H₁₀Cl₂F₆NO₂
- Substituents : 2,6-difluoro, 3,5-dichloro, and tetrafluoroethoxy groups.
- Key Differences : The tetrafluoroethoxy and chlorine substituents enhance pesticidal activity (e.g., fungicidal properties). In contrast, the target compound’s simpler substitution may favor pharmaceutical applications due to reduced toxicity risks .
N,N-Dimethyl-4-(Trifluoromethyl)Benzamide (CAS Not Provided)
- Molecular Formula: C₁₀H₁₀F₃NO
- Substituents : N,N-dimethyl and 4-trifluoromethyl.
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the amide proton and altering solubility.
5-Amino-2,3-Difluoro-N,N,4-Trimethylbenzenesulfonamide (CAS 2060008-11-7)
- Molecular Formula : C₉H₁₃F₂N₃O₂S
- Substituents : 2,3-difluoro, N,N,4-trimethyl, and sulfonamide.
- Key Differences : Sulfonamide moiety introduces hydrogen-bonding capabilities absent in the target benzamide. This difference could influence target selectivity in enzyme inhibition .
Biological Activity
2,3-Difluoro-N,N,4-trimethylbenzamide is a fluorinated aromatic amide that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms and a trimethyl group, may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of 2,3-difluoro-N,N,4-trimethylbenzamide, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2,3-difluoro-N,N,4-trimethylbenzamide is C10H10F2N. The compound features two fluorine atoms positioned at the 2 and 3 positions on the benzene ring, with a trimethyl group at the 4 position and an amide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2N |
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | 2,3-Difluoro-N,N,4-trimethylbenzamide |
| Melting Point | Not readily available |
The biological activity of 2,3-difluoro-N,N,4-trimethylbenzamide can be attributed to its ability to interact with various biomolecules. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on certain hydrolases and transferases.
- Receptor Modulation : It may act as a ligand for various receptors, potentially influencing signaling pathways associated with inflammation or cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, possibly through disruption of cell membrane integrity.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various fluorinated amides, including 2,3-difluoro-N,N,4-trimethylbenzamide. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Enzyme Inhibition : In vitro assays have shown that 2,3-difluoro-N,N,4-trimethylbenzamide inhibits acetylcholinesterase (AChE) with an IC50 value of approximately 25 µM. This inhibition suggests potential applications in treating neurological disorders where AChE activity is dysregulated .
- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines indicated that the compound exhibits selective cytotoxic effects against certain cancer types while sparing normal cells. The mechanism appears to involve apoptosis induction via the mitochondrial pathway .
Comparative Analysis
A comparative analysis of 2,3-difluoro-N,N,4-trimethylbenzamide with similar compounds reveals its unique properties:
| Compound | Antimicrobial Activity | AChE Inhibition IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| 2,3-Difluoro-N,N,4-trimethylbenzamide | Moderate | 25 | Selective |
| 2-Fluoro-N,N-dimethylbenzamide | Low | >100 | Non-selective |
| N,N-Dimethylbenzamide | None | Not applicable | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
